[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Description
The compound [Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid features a cyclopropyl group linked to a chiral (R)-1-methyl-pyrrolidin-3-yl moiety via an amino bridge, with an acetic acid functional group. These analogs are critical in medicinal chemistry, particularly in drug discovery targeting neurological and metabolic disorders, due to their unique stereochemistry and functional group interactions .
Properties
IUPAC Name |
2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQOUAQSIFUAKE-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: Cyclopropyl groups can be synthesized using methods such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the cyclopropyl group and the pyrrolidine ring with an amino-acetic acid moiety.
Industrial Production Methods
Industrial production of [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuropharmacological Potential
Research indicates that Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that compounds with similar structures can influence cognitive and behavioral processes, making this compound a candidate for further exploration in neuropharmacology.
Potential Mechanisms of Action:
- Receptor Interaction : The unique structure may enhance binding affinity to neurotransmitter receptors.
- Conformational Constraints : The cyclopropyl group may introduce conformational constraints that affect receptor selectivity.
Therapeutic Applications
Given its structural characteristics and biological activity, Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid has potential applications in several therapeutic areas:
| Therapeutic Area | Potential Applications |
|---|---|
| Neuropharmacology | Modulation of neurotransmitter systems for treating mood disorders and cognitive impairments. |
| Pain Management | Potential analgesic properties through interaction with pain pathways. |
| Antidepressants | As a candidate for developing novel antidepressant therapies by targeting serotonin pathways. |
Mechanism of Action
The mechanism of action of [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imposes conformational rigidity, which can enhance binding affinity and selectivity . The pyrrolidine ring and amino-acetic acid moiety contribute to the overall pharmacophore, facilitating interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs, their molecular properties, and distinctions:
Key Observations:
Acetylated derivatives (e.g., ) exhibit enhanced metabolic stability due to reduced susceptibility to enzymatic hydrolysis . The benzyl-cyclopropylamino-pyrrolidinyl group in introduces aromaticity, which may enhance binding affinity to serotonin or dopamine receptors .
Chirality and Stereochemistry :
- The (R)-configuration in , and is critical for enantioselective interactions, as seen in similar compounds targeting neurological pathways .
Functional Group Modifications: Replacing the acetic acid group with ethanol (as in ) reduces acidity, impacting solubility and ionic interactions in biological systems .
Physicochemical and Pharmacological Data
Solubility and Stability:
- [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid : Lower melting point compared to benzyl-substituted analogs, suggesting improved solubility in organic solvents. Stability: Requires long-term storage at controlled temperatures due to hydrolytic sensitivity of the acetyl group .
- [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid : Higher molecular weight (219.29 g/mol) correlates with reduced aqueous solubility, a limitation in formulation development .
Purity and Availability:
- Discontinued analogs (e.g., ) highlight challenges in sourcing, whereas newer derivatives like remain available for research .
Limitations:
- Limited pharmacokinetic data for cyclopropyl-pyrrolidine derivatives necessitates further in vivo studies.
- Discontinued status of key analogs (e.g., ) restricts comparative pharmacological evaluations.
Biological Activity
Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid, a compound with the molecular formula C10H18N2O2, has garnered attention for its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
- CAS Number : 1354001-93-6
The compound features a cyclopropyl group and a pyrrolidine moiety, which contribute to its unique reactivity and interaction with biological targets. The amino group allows for nucleophilic substitutions, while the carboxylic acid can participate in esterification or amidation reactions, facilitating the synthesis of derivatives that may enhance biological activity or pharmacokinetic properties.
Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid is hypothesized to interact with neurotransmitter systems. Its structure suggests potential modulation of serotonin and dopamine pathways, which are critical for cognitive and behavioral processes. The cyclopropyl group may enhance binding affinity to receptors due to conformational constraints, while the amino-acetic acid moiety can form hydrogen bonds with active site residues in target enzymes or receptors.
Neuropharmacological Effects
Preliminary studies indicate that compounds similar to Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid can influence neurotransmitter systems. For instance, research has shown that pyrrolidine derivatives exhibit significant activity in modulating serotonin receptors, which are implicated in mood regulation and anxiety disorders. Further investigations are necessary to elucidate specific receptor interactions and their implications for therapeutic applications.
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial properties. Research into related pyrrolidine derivatives has demonstrated antibacterial and antifungal activities against various pathogens. For example, certain pyrrolidine alkaloids have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli .
Case Studies and Research Findings
A review of literature reveals several studies assessing the biological activity of cyclopropyl-containing compounds:
Q & A
Q. What strategies resolve conflicting computational and experimental solubility/stability data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
